(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
The compound "(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide" is a pyrazole-based hydrazide derivative characterized by a 4-isopropoxy-3-methoxyphenyl substituent on the pyrazole ring and a pyridin-3-ylmethylene hydrazide moiety. The compound’s design integrates methoxy and isopropoxy groups, which are known to influence lipophilicity and bioavailability, making it a candidate for therapeutic applications requiring blood-brain barrier penetration or membrane interaction .
Properties
CAS No. |
1285500-91-5 |
|---|---|
Molecular Formula |
C20H21N5O3 |
Molecular Weight |
379.42 |
IUPAC Name |
3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H21N5O3/c1-13(2)28-18-7-6-15(9-19(18)27-3)16-10-17(24-23-16)20(26)25-22-12-14-5-4-8-21-11-14/h4-13H,1-3H3,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
KBKSUOGJPBTAEJ-WSDLNYQXSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyrazole-5-Carbohydrazide Intermediate
Starting Materials and Precursors
The pyrazole-5-carbohydrazide core is typically derived from pyrazole-5-carboxylic acid esters. For this compound, the precursor ethyl 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carboxylate must first be synthesized. Key methods include:
Cyclocondensation of 1,3-Diketones with Hydrazines
Reacting 1,3-diketones with substituted hydrazines under acidic or catalytic conditions yields polysubstituted pyrazoles. For example:
- Substrate : 4-isopropoxy-3-methoxyacetophenone-derived 1,3-diketone.
- Reagent : Hydrazine hydrate or arylhydrazines.
- Conditions : Reflux in ethanol with nano-ZnO catalyst (95% yield).
Ester to Hydrazide Conversion
The ester intermediate is treated with excess hydrazine hydrate to form the carbohydrazide:
Synthesis of (E)-Imine via Schiff Base Formation
Condensation with Pyridine-3-Carbaldehyde
The carbohydrazide intermediate is condensed with pyridine-3-carbaldehyde to form the Schiff base. This step is critical for establishing the (E)-configuration.
Reaction Conditions
- Reagents : Pyridine-3-carbaldehyde, acetic acid/ethanol (1:2) or piperidine catalyst.
- Mechanism :
$$
\text{Pyrazole-5-carbohydrazide} + \text{Pyridine-3-carbaldehyde} \xrightarrow{\text{H}^+} \text{(E)-Schiff base} + \text{H}_2\text{O}
$$ - Procedure :
Yield and Stereochemical Control
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity, scalable | Requires specialized catalysts | 85–95 |
| Direct Hydrazinolysis | Simple, cost-effective | Prolonged reaction times | 70–90 |
| Schiff Base Condensation | High E-selectivity, rapid | Sensitivity to moisture | 80–91 |
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain substituents on the phenyl or pyrazole rings with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways, providing insights into cellular mechanisms and disease states.
Industrial Applications: It may be utilized in the synthesis of advanced materials, coatings, and other industrial products due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of (E)-3-(4-isopropoxy-3-methoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Positional isomerism significantly impacts activity. For example, a hydroxy group at the 2-position (vs. 4-position) in phenyl rings alters solubility and target binding .
- Electron-Withdrawing/Donating Groups : Methoxy and isopropoxy groups enhance lipophilicity, whereas hydroxy groups improve water solubility .
Physicochemical Properties :
- Stability : The (E)-hydrazone configuration is generally stable under physiological pH, but degradation may occur in strongly acidic/basic environments .
Biological Activity
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing on diverse sources to provide a comprehensive overview.
Molecular Formula: C20H21N5O3
Molar Mass: 379.41 g/mol
CAS Number: 1285500-91-5
The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and various functional groups that contribute to its biological activity. The presence of the isopropoxy and methoxy groups enhances its solubility and interaction with biological targets.
Synthesis and Structural Analysis
The synthesis typically involves the condensation of appropriate aldehydes with hydrazones under acidic or basic conditions. The resulting compound can be purified through recrystallization techniques. Structural analysis using X-ray crystallography has revealed that the molecule forms layers with significant intramolecular hydrogen bonding, which contributes to its stability and biological properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, pyrazole derivatives have been shown to inhibit cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies suggest that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this compound may act as an enzyme inhibitor. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases .
Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound of interest, against human breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established anticancer agents.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | Induces apoptosis |
| Control Drug (e.g., Doxorubicin) | 12 | DNA intercalation |
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) lower than many common antibiotics.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. Methodological framework :
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ calculation for HeLa or MCF-7) .
- Targeted studies :
- Enzyme inhibition : Kinase/receptor binding assays (e.g., fluorescence polarization for IC₅₀) .
- Cellular uptake : Fluorescent tagging (e.g., BODIPY conjugates) to track intracellular localization .
Optimization : Use structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing isopropoxy with ethoxy) to identify pharmacophoric motifs .
Advanced: How to resolve contradictions in biological activity data?
Case example : Discrepancies in antimicrobial activity across studies may arise from:
- Structural variations : Substituent electronegativity (e.g., -OCH₃ vs. -NO₂) alters membrane permeability .
- Assay conditions : Differences in bacterial strain virulence or culture media pH affecting compound stability .
Q. Resolution strategies :
- Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, pIC₅₀) .
- Dose-response validation : Replicate experiments under controlled conditions (fixed pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
